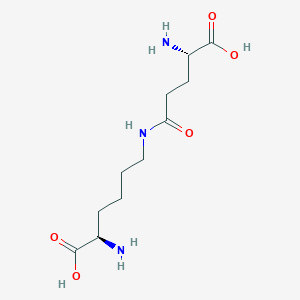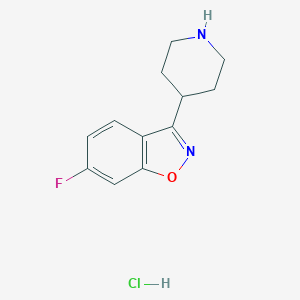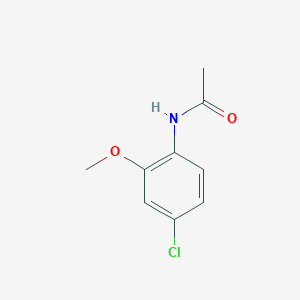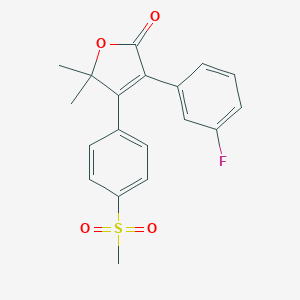![molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0](/img/structure/B33524.png)
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester
Overview
Description
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester, also known as MOPE, is a phosphonate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MOPE is a colorless liquid that is soluble in organic solvents and is commonly used as a surfactant, chelating agent, and as an intermediate in the synthesis of other phosphonates.
Mechanism Of Action
The mechanism of action of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not fully understood, but it is believed to function as a chelating agent by binding to metal ions and facilitating their transport across cell membranes. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester can cause cellular damage and induce apoptosis in certain cell types.
Advantages And Limitations For Lab Experiments
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has several advantages as a laboratory reagent, including its ability to act as a chelating agent and its low toxicity. However, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not readily available commercially and must be synthesized in the laboratory, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. One area of interest is the development of new synthesis methods to improve the yield and purity of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. Another area of research is the investigation of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surfactant in the preparation of nanoparticles for drug delivery is an area of active research. Finally, the application of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surface modifier in material science is an area that warrants further investigation.
Scientific Research Applications
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been extensively studied for its potential applications in various fields such as agriculture, biomedicine, and material science. In agriculture, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a chelating agent to increase the availability of essential nutrients to plants and improve their growth. In biomedicine, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been used as a surfactant in the preparation of nanoparticles for drug delivery. In material science, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a surface modifier to improve the adhesion of coatings to various substrates.
properties
CAS RN |
102276-54-0 |
|---|---|
Product Name |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Molecular Formula |
C11H23O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(4S)-1-dimethoxyphosphoryl-4-methyloctan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
OGGRBKUQRPKXIC-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)CP(=O)(OC)OC |
SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Canonical SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
synonyms |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














